molecular formula C7H14O3 B13600370 Methyl (3R)-3-hydroxy-4-methylpentanoate CAS No. 76835-65-9

Methyl (3R)-3-hydroxy-4-methylpentanoate

Cat. No.: B13600370
CAS No.: 76835-65-9
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-ZCFIWIBFSA-N
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Description

Methyl (3R)-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis, particularly in the creation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R)-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Methyl (3R)-3-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of methyl (3R)-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s chiral nature also influences its activity, as different enantiomers may interact differently with biological targets.

Comparison with Similar Compounds

Methyl (3R)-3-hydroxy-4-methylpentanoate can be compared with other similar compounds, such as:

    Methyl (3R)-3-hydroxybutanoate: Another chiral ester with a shorter carbon chain.

    Methyl (3R)-3-hydroxy-2-methylpentanoate: A similar compound with a different substitution pattern on the carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

76835-65-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1

InChI Key

HIUDWDUEXPJHRR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)OC)O

Canonical SMILES

CC(C)C(CC(=O)OC)O

Origin of Product

United States

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